Cas no 1801853-67-7 (1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one)

1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one 化学的及び物理的性質
名前と識別子
-
- 2,3-Butadien-1-one, 1-(2-bromo-5-methoxyphenyl)-
- 1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one
- G72913
- 1801853-67-7
- 1-(2-Bromo-5-methoxyphenyl)buta-2,3-dien-1-one
-
- インチ: 1S/C11H9BrO2/c1-3-4-11(13)9-7-8(14-2)5-6-10(9)12/h4-7H,1H2,2H3
- InChIKey: NLRKJMFYZPANTO-UHFFFAOYSA-N
- SMILES: C(C1C(=CC=C(OC)C=1)Br)(=O)C=C=C
計算された属性
- 精确分子量: 251.97859g/mol
- 同位素质量: 251.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 2.5
1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR024VPG-1g |
1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one |
1801853-67-7 | 98% | 1g |
$389.00 | 2025-02-13 | |
Aaron | AR024VPG-5g |
1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one |
1801853-67-7 | 98% | 5g |
$1553.00 | 2025-02-13 | |
Aaron | AR024VPG-250mg |
1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one |
1801853-67-7 | 98% | 250mg |
$195.00 | 2025-02-13 | |
1PlusChem | 1P024VH4-250mg |
1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one |
1801853-67-7 | 99% | 250mg |
$321.00 | 2023-12-20 | |
1PlusChem | 1P024VH4-100mg |
1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one |
1801853-67-7 | 99% | 100mg |
$207.00 | 2023-12-20 | |
Aaron | AR024VPG-100mg |
1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one |
1801853-67-7 | 98% | 100mg |
$117.00 | 2025-02-13 |
1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-oneに関する追加情報
1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one: A Comprehensive Overview
1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one, also known by its CAS number 1801853-67-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a brominated aromatic ring with a conjugated enone system. The presence of the bromine atom at the 2-position of the phenyl ring and the methoxy group at the 5-position introduces interesting electronic and steric effects, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure allows for versatile reactivity, enabling it to participate in a wide range of reactions such as Diels-Alder cycloadditions, Michael additions, and nucleophilic aromatic substitutions. These reactions are pivotal in constructing complex molecular architectures with high precision. For instance, researchers have utilized this compound as a dienophile in Diels-Alder reactions to synthesize bioactive molecules with potential anticancer properties.
The conjugated enone system in 1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one is particularly noteworthy. This system exhibits strong absorption in the ultraviolet region, making it a candidate for applications in photoredox catalysis. Recent advancements in this area have demonstrated its utility in mediating challenging cross-coupling reactions under visible light irradiation. Such applications underscore its role as a versatile building block in modern synthetic chemistry.
In addition to its synthetic applications, this compound has shown promise in biological systems. Preclinical studies suggest that it may possess anti-inflammatory and antioxidant properties, attributes that are highly desirable in therapeutic agents. The bromine atom and methoxy group are thought to contribute to these biological activities by modulating the compound's lipophilicity and hydrogen bonding capabilities.
The synthesis of 1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one typically involves multi-step processes that require careful optimization. One common approach involves the bromination of a phenolic precursor followed by oxidation to form the enone moiety. Researchers have explored various catalysts and reaction conditions to enhance the efficiency and selectivity of these steps, leading to improved yields and purities.
From an environmental standpoint, understanding the fate and behavior of this compound is crucial. Studies have shown that it undergoes biodegradation under specific conditions, which is an important consideration for its safe handling and disposal. Regulatory agencies continue to monitor such compounds to ensure compliance with environmental standards.
In conclusion, 1-(2-Bromo-5-methoxyphenyl)-2,3-butadien-1-one stands out as a multifaceted compound with applications spanning synthetic chemistry, pharmacology, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with tailored properties. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in various scientific disciplines.
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